molecular formula C8H15NO6S B2485387 1,3-Diethyl 2-methanesulfonamidopropanedioate CAS No. 117975-99-2

1,3-Diethyl 2-methanesulfonamidopropanedioate

Cat. No.: B2485387
CAS No.: 117975-99-2
M. Wt: 253.27
InChI Key: HSSFRIVDLKBXLS-UHFFFAOYSA-N
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Description

1,3-Diethyl 2-methanesulfonamidopropanedioate is a chemical compound with the molecular formula C8H15NO6S and a molecular weight of 253.27 g/mol . It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diethyl 2-methanesulfonamidopropanedioate typically involves the esterification of propanedioic acid with diethyl alcohol in the presence of a catalyst. The reaction conditions often include an acidic medium to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same esterification reaction but optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1,3-Diethyl 2-methanesulfonamidopropanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Diethyl 2-methanesulfonamidopropanedioate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Employed in biochemical assays to study enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Diethyl 2-methanesulfonamidopropanedioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved include enzyme inhibition, receptor binding, and modulation of metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Diethyl 2-methanesulfonamidopropanedioate
  • Diethyl malonate
  • Ethyl acetoacetate
  • Diethyl oxalate

Comparison

This compound is unique due to its methanesulfonamide group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds like diethyl malonate and ethyl acetoacetate. This uniqueness makes it valuable in specific applications where other compounds may not be as effective .

Properties

IUPAC Name

diethyl 2-(methanesulfonamido)propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO6S/c1-4-14-7(10)6(8(11)15-5-2)9-16(3,12)13/h6,9H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSSFRIVDLKBXLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)OCC)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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